molecular formula C4H5ClF2N2S B2690622 4-(Difluoromethyl)-1,3-thiazol-2-amine hydrochloride CAS No. 1891208-44-8

4-(Difluoromethyl)-1,3-thiazol-2-amine hydrochloride

Cat. No. B2690622
CAS RN: 1891208-44-8
M. Wt: 186.6
InChI Key: GKJXQOQOVKYZIE-UHFFFAOYSA-N
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Description

The compound is a derivative of aniline hydrochloride . Aniline hydrochlorides are commonly used in chemical synthesis .


Synthesis Analysis

While specific synthesis methods for “4-(Difluoromethyl)-1,3-thiazol-2-amine hydrochloride” were not found, difluoromethylation processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . A variety of methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct these bonds .

Scientific Research Applications

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including compounds structurally related to 4-(Difluoromethyl)-1,3-thiazol-2-amine, have been studied for their potential as corrosion inhibitors. Quantum chemical parameters and molecular dynamics simulations have been employed to predict the inhibition performances of these derivatives against corrosion of iron. Theoretical data obtained from these studies are in good agreement with experimental inhibition efficiency results, indicating that these compounds could be effective in protecting metals from corrosion (Kaya et al., 2016).

Synthetic Applications

A novel synthetic protocol for the preparation of thiazoles, useful in drug discovery programs, has been reported, where 1,3-dibromo-1,1-difluoro-2-propanone was used as a synthon. This method allows for the introduction of a bromodifluoromethyl group at the C4 position of the thiazole, demonstrating the utility of difluoromethyl-containing compounds in synthetic chemistry (Colella et al., 2018).

Biological Interest

The difluoromethyl group is increasingly of interest in organic chemistry due to its properties as a lipophilic hydrogen bond donor. It has been suggested as a bioisostere for hydroxyl, thiol, or amine groups, with implications for drug design. This underlines the significance of compounds like 4-(Difluoromethyl)-1,3-thiazol-2-amine in medicinal chemistry and drug development (Zafrani et al., 2017).

Materials Science

In materials science, 4-thiazolidinones and their derivatives have been synthesized and explored for various applications. These compounds serve as key intermediates in the synthesis of novel materials, demonstrating the versatility of thiazole-based compounds in the development of new materials with potential technological applications (Behbehani & Ibrahim, 2012).

properties

IUPAC Name

4-(difluoromethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2S.ClH/c5-3(6)2-1-9-4(7)8-2;/h1,3H,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJXQOQOVKYZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1891208-44-8
Record name 4-(difluoromethyl)-1,3-thiazol-2-amine hydrochloride
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